molecular formula C9H13NO3S B13046718 (2S)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol

(2S)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol

Cat. No.: B13046718
M. Wt: 215.27 g/mol
InChI Key: VOUMOWIBXBPBRZ-SECBINFHSA-N
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Description

(S)-2-Amino-2-(4-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its potential anti-inflammatory and antimicrobial properties, making it a valuable compound in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(4-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride typically involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. This reaction forms intermediate compounds, which are then condensed with 2-aminopyridines to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(S)-2-Amino-2-(4-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(4-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a role in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators like prostaglandins . Additionally, it may interact with bacterial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(4-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride is unique due to its dual antimicrobial and anti-inflammatory activities. Unlike some other COX-2 inhibitors, it has shown a safer therapeutic profile with fewer cardiovascular side effects .

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

(2S)-2-amino-2-(4-methylsulfonylphenyl)ethanol

InChI

InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1

InChI Key

VOUMOWIBXBPBRZ-SECBINFHSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CO)N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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